molecular formula C10H15N3OS B6537796 N-[6-(ethylsulfanyl)pyridazin-3-yl]-2-methylpropanamide CAS No. 1021255-35-5

N-[6-(ethylsulfanyl)pyridazin-3-yl]-2-methylpropanamide

Cat. No.: B6537796
CAS No.: 1021255-35-5
M. Wt: 225.31 g/mol
InChI Key: YZOPZVHHRHITMF-UHFFFAOYSA-N
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Description

N-[6-(ethylsulfanyl)pyridazin-3-yl]-2-methylpropanamide is a compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N-[6-(ethylsulfanyl)pyridazin-3-yl]-2-methylpropanamide typically involves the functionalization of the pyridazine ring. One common method includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

N-[6-(ethylsulfanyl)pyridazin-3-yl]-2-methylpropanamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[6-(ethylsulfanyl)pyridazin-3-yl]-2-methylpropanamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, such as antihypertensive and anti-inflammatory activities.

    Industry: It is used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of N-[6-(ethylsulfanyl)pyridazin-3-yl]-2-methylpropanamide involves its interaction with specific molecular targets. For instance, some pyridazine derivatives are known to inhibit enzymes like phosphodiesterase, which plays a role in various physiological processes . The exact pathways and molecular targets can vary depending on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

N-[6-(ethylsulfanyl)pyridazin-3-yl]-2-methylpropanamide can be compared with other pyridazine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(6-ethylsulfanylpyridazin-3-yl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-4-15-9-6-5-8(12-13-9)11-10(14)7(2)3/h5-7H,4H2,1-3H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOPZVHHRHITMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(C=C1)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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